molecular formula C46H84NO8P B091436 [2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 18892-74-5

[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B091436
CAS No.: 18892-74-5
M. Wt: 810.1 g/mol
InChI Key: PSVRFUPOQYJOOZ-MEYQAEQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid compound with the molecular formula C46H84NO8P and a molecular weight of 810.135 g/mol . It is a type of phosphatidylcholine, which is a major component of biological membranes. This compound is particularly interesting due to its involvement in various biological processes, including cell signaling and membrane fluidity.

Preparation Methods

The synthesis of [2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of stearic acid and arachidonic acid with glycerophosphocholine. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC) , to facilitate the formation of ester bonds . Industrial production methods may involve enzymatic processes to ensure high specificity and yield.

Chemical Reactions Analysis

[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and phospholipase A2 for hydrolysis. The major products formed from these reactions are oxidized phospholipids and free fatty acids .

Scientific Research Applications

[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:

    Chemistry: Used as a substrate in studies involving lipid oxidation and enzymatic activity.

    Biology: Plays a role in cell membrane studies and signal transduction research.

    Medicine: Investigated for its involvement in inflammatory diseases and potential therapeutic applications.

    Industry: Utilized in the formulation of liposomes for drug delivery systems

Mechanism of Action

The compound exerts its effects primarily through its role in cell membranes. It is a substrate for cytosolic phospholipase A2 , which releases arachidonic acid upon activation. Arachidonic acid is a precursor for various eicosanoids, which are signaling molecules involved in inflammation and other physiological processes . The molecular targets include membrane receptors and enzymes involved in lipid metabolism.

Comparison with Similar Compounds

[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared with other phosphatidylcholines, such as:

The uniqueness of this compound lies in its specific fatty acid composition, which influences its role in cell signaling and membrane dynamics.

Properties

CAS No.

18892-74-5

Molecular Formula

C46H84NO8P

Molecular Weight

810.1 g/mol

IUPAC Name

[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-

InChI Key

PSVRFUPOQYJOOZ-MEYQAEQNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Synonyms

1-stearoyl-2-arachidonoyl-sn-glycero-phosphocholine
1-stearoyl-2-arachidonylcholine phosphoglyceride
1-stearoyl-2-arachidonylphosphatidylcholine
alpha-stearoyl-beta-arachidonyl-L-phosphatidylcholine
ST-AR-phosphatidylcholine
stearoylarachidonylphosphatidylcholine

Origin of Product

United States

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